
N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H26N4O3S and its molecular weight is 498.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant research findings.
Structural Overview
The compound features a complex structure that includes:
- A cyclopropyl group , which contributes to its unique pharmacological properties.
- A quinazoline derivative , known for its role in inhibiting various kinases involved in cell cycle regulation.
This compound primarily acts as an inhibitor of CDKs, which are crucial for cell cycle progression. By selectively targeting these enzymes, the compound may help to halt the proliferation of cancer cells. Studies suggest that compounds with similar structural features have shown promise in overcoming resistance mechanisms commonly encountered in cancer therapies.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity against various cancer cell lines. Notable findings include:
- Cell Proliferation Inhibition : The compound has been shown to significantly inhibit the proliferation of human epidermoid carcinoma (A431), non-small cell lung cancer (A549), and H1299 cell lines using the MTT assay.
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells, suggesting its potential as an anticancer agent.
- Cell Cycle Arrest : The compound effectively induces cell cycle arrest, further contributing to its anticancer properties.
Mechanistic Insights
Molecular docking studies and surface plasmon resonance have been employed to elucidate the binding affinity of this compound to CDK enzymes. These studies reveal that the compound interacts with key residues within the active site of CDKs, thereby inhibiting their enzymatic activity.
Comparative Analysis with Other CDK Inhibitors
To contextualize the efficacy of this compound, a comparison with other known CDK inhibitors is provided below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Palbociclib | CDK 4/6 inhibitor | Approved for breast cancer treatment |
Abemaciclib | Selective CDK 4/6 inhibitor | Used in breast cancer therapy |
Roniciclib | Non-selective CDK inhibitor | Under investigation for various cancers |
N-cyclopropyl... | Cyclopropyl group; dual inhibition mechanism | Potentially targets multiple pathways involved in tumorigenesis |
This table illustrates that while N-cyclopropyl... shares similarities with other CDK inhibitors, its unique structural features and dual mechanism may enhance its therapeutic potential.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of N-cyclopropyl... through various experimental approaches:
- In Vivo Efficacy : Animal models treated with N-cyclopropyl... have shown reduced tumor growth rates compared to control groups, indicating its potential effectiveness in a clinical setting.
- Combination Therapies : Preliminary data suggest that combining N-cyclopropyl... with other chemotherapeutic agents may enhance overall treatment efficacy by targeting multiple pathways involved in cancer progression.
Conclusion and Future Directions
This compound represents a promising candidate for further development as an anticancer agent. Its unique structural characteristics and biological activity warrant additional research to fully elucidate its mechanisms of action and therapeutic applications. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its safety profile in clinical trials.
属性
IUPAC Name |
N-cyclopropyl-4-[[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-18-6-12-21(13-7-18)29-25(33)17-36-28-31-24-5-3-2-4-23(24)27(35)32(28)16-19-8-10-20(11-9-19)26(34)30-22-14-15-22/h2-13,22H,14-17H2,1H3,(H,29,33)(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJRQVLQWPHYEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。